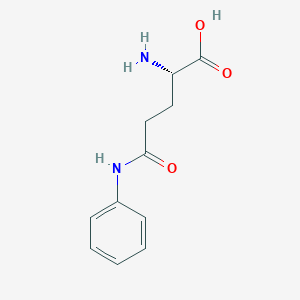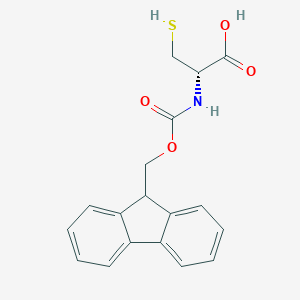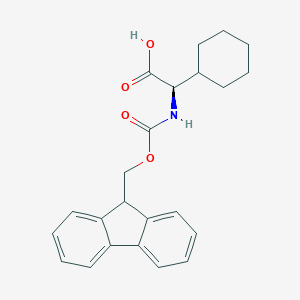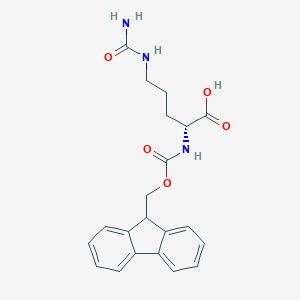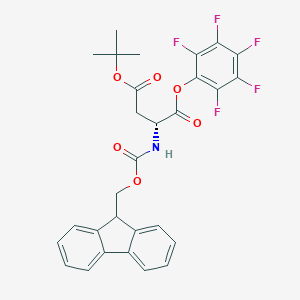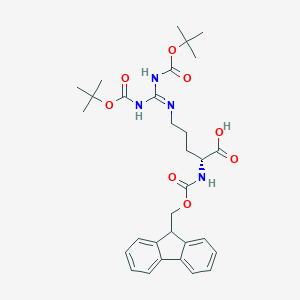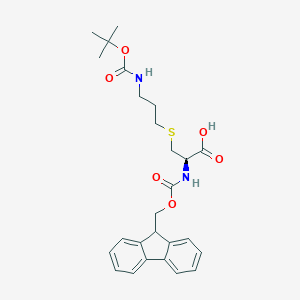
Fmoc-Cys(3-(Boc-amino)-propyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-Cys(3-(Boc-amino)-propyl)-OH” is a protected trifunctional amino acid derivative . It represents an analog of homolysine and can be used for introducing a lysine or arginine mimetic . It has been incorporated in ⁹⁹Tc-chelating peptides .
Molecular Structure Analysis
The molecular formula of “Fmoc-Cys(3-(Boc-amino)-propyl)-OH” is C26H32N2O6S . Its molecular weight is 500.6 g/mol . The IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid .Chemical Reactions Analysis
“Fmoc-Cys(3-(Boc-amino)-propyl)-OH” is a protected amino acid used in peptide synthesis . It has been used in reactions involving protein-based and macrocyclic antibiotic-based chiral columns . It has also been involved in ester hydrolysis reactions .Physical And Chemical Properties Analysis
“Fmoc-Cys(3-(Boc-amino)-propyl)-OH” has a molecular weight of 500.6 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 3 hydrogen bond donors .Applications De Recherche Scientifique
Boronic Acid Functionalized Peptides
Tobias Otremba and B. Ravoo (2016) explored the synthesis of boronic acid functionalized fluorenylmethoxycarbonyl (Fmoc) protected amino acids for creating peptides that can bind to carbohydrates. These peptides, featuring a Cys-X-Cys motif (where X represents a boronic acid functionalized amino acid), were studied for their carbohydrate binding abilities, showcasing the versatility of Fmoc-protected amino acids in designing functional peptides for biochemical applications (Otremba & Ravoo, 2016).
Novel Protecting Group Reagents
Sherine N. Khattab et al. (2010) introduced new Fmoc/Alloc-oxime reagents for the efficient introduction of Fmoc and Alloc protecting groups to amino acids. These reagents provide a cleaner alternative to traditional methods, minimizing side reactions and offering high yields of Fmoc/Alloc-amino acids, crucial for peptide synthesis (Khattab et al., 2010).
Safety-Catch Linker for Peptide Synthesis
K. Nandhini, F. Albericio, and B. G. de la Torre (2022) demonstrated the use of the Mmsb linker in Fmoc/tBu solid-phase peptide synthesis (SPPS), which allows the combination of Fmoc and Boc protecting groups. This approach provides a strategic advantage in synthesizing peptides prone to side reactions like diketopiperazine formation, highlighting the importance of selecting appropriate protecting groups in peptide synthesis (Nandhini, Albericio, & de la Torre, 2022).
Antibacterial Composite Materials
L. Schnaider et al. (2019) explored the use of Fmoc-decorated self-assembling peptides for developing antibacterial and anti-inflammatory materials. The study showcases the application of Fmoc-modified amino acids in creating nanoassemblies with significant antibacterial capabilities, further emphasizing the role of Fmoc-protected amino acids in biomedical material development (Schnaider et al., 2019).
Supramolecular Gels
Alexandra Croitoriu et al. (2021) investigated supramolecular hydrogels based on Fmoc-functionalized amino acids, highlighting the potential of these materials in the biomedical field due to their biocompatible and biodegradable properties. The study underscores the versatility of Fmoc-modified amino acids in creating functional materials for various applications (Croitoriu et al., 2021).
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6S/c1-26(2,3)34-24(31)27-13-8-14-35-16-22(23(29)30)28-25(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQCWHZYBQNRK-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593361 |
Source


|
| Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(3-(Boc-amino)-propyl)-OH | |
CAS RN |
173963-91-2 |
Source


|
| Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


